molecular formula C15H18O4 B1249414 Spirobenzofuran

Spirobenzofuran

Cat. No. B1249414
M. Wt: 262.3 g/mol
InChI Key: GASOCDUVJSYZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirobenzofuran is a natural product found in Acremonium with data available.

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Spirobenzofuran, isolated from Acremonium sp. HKI 0230, showed narrow spectrum antibacterial properties (Kleinwächter et al., 2001).
  • Compounds including spirobenzofuran, derived from Hericium coralloides, exhibited antioxidant activity, useful in combating oxidative stress (Kim et al., 2018).
  • Spirobenzofuran-containing compounds from Stachybotrys sp. MF347 demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (Wu et al., 2014).
  • Pestalotiopsis foedan produces spirobenzofuran derivatives with antifungal properties (Ding et al., 2008).

Antiviral and Anti-Inflammatory Applications

  • Spirobenzofuran derivatives demonstrated potent antiviral activity against influenza A and B viruses (Jang et al., 2016).
  • Spirobenzofuran-containing compounds showed potential in inhibiting the nuclear export of influenza B virus ribonucleoproteins, contributing to their antiviral effects (Sawadjoon et al., 2004).

Applications in Drug Development and Synthesis

  • Novel O-spiroketal C-arylglucosides, featuring a spiro[isobenzofuran-1,2'-pyran] structure, were synthesized for their potential as selective renal sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors (Lv et al., 2009).
  • Spirobenzofuran compounds have been utilized in the development of novel sigma receptor ligands (Maier & Wünsch, 2002).

Other Notable Applications

  • Spirobenzofuranone-containing neonicotinoids showed moderate insecticidal activity against various pests (Chen et al., 2014).
  • Spirooxindole-pyrazolines and spirobenzofuranone-pyrazolines exhibited good in vitro fungicidal activity against crop fungi (Yang et al., 2015).

properties

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

2,5-dihydroxy-4',4',6-trimethylspiro[2H-1-benzofuran-3,3'-cyclopentane]-1'-one

InChI

InChI=1S/C15H18O4/c1-8-4-12-10(5-11(8)17)15(13(18)19-12)7-9(16)6-14(15,2)3/h4-5,13,17-18H,6-7H2,1-3H3

InChI Key

GASOCDUVJSYZGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)C3(CC(=O)CC3(C)C)C(O2)O

synonyms

spirobenzofuran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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